

potential biological activity of dichloro-indazole derivatives

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Compound of Interest

Compound Name: 5,6-Dichloro-1H-indazole-3-carboxylic acid

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An In-Depth Technical Guide to the Biological Activity of Dichloro-indazole Derivatives

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique structure, consisting of a fused benzene and pyrazole ring, allows for versatile interactions with various biological targets.[4] Among the many derivatives, di-chlorinated indazoles have emerged as a particularly potent class of compounds, demonstrating significant activity across several therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6][7] The substitution with chlorine atoms can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, often enhancing binding affinity to target proteins and improving overall efficacy.[8]

This technical guide provides a comprehensive overview of the current research on dichloro-indazole derivatives for researchers, scientists, and drug development professionals. It details their anticancer, anti-inflammatory, and antimicrobial activities, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes relevant biological pathways and workflows. Several indazole-based drugs, such as Axitinib and Pazopanib, are already approved for cancer therapy, underscoring the therapeutic potential of this chemical class.[3][8]

Anticancer Activity: Kinase Inhibition

A primary mechanism through which dichloro-indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[9][10] Overexpression or mutation of kinases is a common driver in many cancers.[9]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a critical role in tumor angiogenesis and proliferation. Several studies have identified dichloro-indazole derivatives as potent inhibitors of FGFR. For instance, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles have been synthesized and evaluated, with some compounds showing nanomolar efficacy.[1][5] Compound 13a from one study, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, was identified as a highly potent FGFR1 inhibitor.[1][5]

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Other Kinase Targets

Dichloro-indazole derivatives have shown inhibitory activity against a range of other kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, and Polo-like kinase 4 (PLK4).[9][11] This multi-targeted potential makes them attractive candidates for developing broad-spectrum anticancer agents.[12] For example, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione demonstrated potent activity against BRD4, a protein involved in regulating the expression of oncogenes like c-Myc.[13]

Table 1: Anticancer Activity of Dichloro-indazole Derivatives (IC₅₀ Values)

Compound	Target	IC ₅₀ Value	Cell Line / Assay Type	Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a)	FGFR1	69.1 ± 19.8 nM	Enzymatic Assay	[1][5]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a)	FGFR1	30.2 ± 1.9 nM	Enzymatic Assay	[1][5]
6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (5i)	BRD4	60 nM	Bromodomain Binding Assay	[13]

| Compound 2f (structure not specified) | - | 0.23–1.15 μM | Antiproliferative (various cancer cell lines) |[14] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Dichloro-indazole derivatives have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF- α and IL-1 β .^{[15][16]}

The mechanism involves suppressing the synthesis of prostaglandins, which are key mediators of inflammation.^[17] Studies have shown that various indazole derivatives can significantly inhibit COX-2 in a concentration-dependent manner, with IC₅₀ values in the micromolar range.^[15] This suggests a potential therapeutic application for inflammatory conditions.^[7]

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Table 2: Anti-inflammatory Activity of Indazole Derivatives

Compound	Target	IC ₅₀ Value (μM)	Assay Type	Reference
5-Aminoindazole*	COX-2	12.32	In vitro enzyme inhibition	[15]
Indazole*	COX-2	23.42	In vitro enzyme inhibition	[15]
5-Nitroindazole*	COX-2	15.65	In vitro enzyme inhibition	[15]

*Note: These are not dichloro-derivatives but demonstrate the anti-inflammatory potential of the core indazole scaffold.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Dichloro-indazole derivatives have shown promise in this area, with reported activity against various bacteria and fungi.[18][19]

The specific mechanisms are still under investigation but may involve the disruption of essential cellular processes in microbes. Quantitative evaluation is typically performed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Dichloro-indazole Derivatives (MIC Values) | Compound | Organism | MIC Value (μg/mL) | Reference | | :--- | :--- | :--- | :--- | | 3-chloro-6-nitro-1H-indazole derivative (Compound 13) | Leishmania major | IC₅₀ = 38 μM | MTT Assay |[18] | | 3-chloro-6-nitro-1H-indazole derivative (Compound 5) | Leishmania infantum | IC₅₀ = 4 μM | MTT Assay |[18] | | Indole-triazole conjugate with 3,4-dichlorobenzyl moiety (6f) | Candida albicans | 2 | Microdilution Assay |[20] | | Indole-triazole conjugate with 3,4-dichlorobenzyl moiety (6f) | Candida tropicalis | 2 | Microdilution Assay |[20] |

// Workflow A -> C; B -> C; C -> D -> E -> F; } } Caption: General Experimental Workflow for MIC Determination.

Experimental Protocols

Kinase Inhibition Assay (IC₅₀ Determination)

This protocol is a representative method for determining the IC₅₀ value of a dichloro-indazole derivative against a specific protein kinase.[\[21\]](#)

- Objective: To measure the concentration of an inhibitor that reduces the activity of a target kinase by 50%.
- Materials:
 - Recombinant purified target kinase.
 - Specific peptide substrate for the kinase.
 - Adenosine triphosphate (ATP), often radiolabeled or used in a luminescence-based system.
 - Dichloro-indazole test compound.
 - Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT).
 - Assay detection reagents (e.g., ADP-Glo™ for luminescence).
 - High-purity Dimethyl sulfoxide (DMSO).
 - 384-well microplates.
- Procedure:
 - Inhibitor Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Perform a serial dilution in DMSO or reaction buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution series).[\[21\]](#)
 - Assay Reaction: To the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

- Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Detection: Stop the reaction and add the detection reagent. This reagent measures the amount of ADP produced (in the case of ADP-Glo™), which is inversely proportional to the kinase inhibition.[\[21\]](#)
- Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[\[21\]](#)[\[22\]](#)

Antiproliferative MTT Assay

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[\[14\]](#)[\[18\]](#)

- Objective: To determine the effect of a compound on the metabolic activity and proliferation of cells.
- Materials:
 - Cancer cell line (e.g., 4T1 breast cancer cells).[\[14\]](#)
 - Cell culture medium and fetal bovine serum (FBS).
 - Dichloro-indazole test compound.
 - MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
 - Solubilizing agent (e.g., DMSO or isopropanol).
 - 96-well microplates.
- Procedure:
 - Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

- Compound Treatment: Treat the cells with various concentrations of the dichloro-indazole derivative and incubate for a set period (e.g., 48 or 72 hours).^[22]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC₅₀ value.^[22]

General Synthesis Approach

The synthesis of dichloro-indazole derivatives often involves multi-step reactions. A common route for preparing 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives starts with commercially available materials and proceeds through key steps like Suzuki coupling and amide bond formation.^[5]

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Synthesis Workflow for Dichloro-indazole Amide Derivatives.
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Conclusion

Dichloro-indazole derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. Their demonstrated ability to inhibit key protein kinases makes

them strong candidates for the development of new anticancer agents.[3][10] Furthermore, their anti-inflammatory and antimicrobial activities suggest broader applications in treating a range of human diseases.[7][15] The structure-activity relationship studies highlighted in the literature provide a solid foundation for the rational design and optimization of new, more selective, and efficacious dichloro-indazole-based therapeutics.[5][8] Future research should focus on elucidating detailed mechanisms of action, exploring novel biological targets, and advancing the most promising leads through preclinical and clinical development.

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